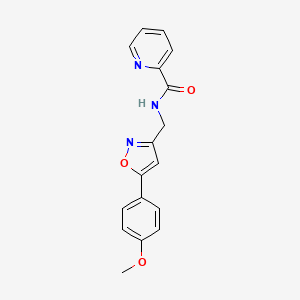

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide

Description

N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)picolinamide is a heterocyclic compound featuring a central isoxazole ring substituted at position 5 with a 4-methoxyphenyl group. A methylene bridge connects the isoxazole to a picolinamide moiety (pyridine-2-carboxamide). This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The 4-methoxy group enhances solubility and may modulate electron density, while the picolinamide group facilitates hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-22-14-7-5-12(6-8-14)16-10-13(20-23-16)11-19-17(21)15-4-2-3-9-18-15/h2-10H,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFWMXRWLOOSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.

Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Attachment of the Picolinamide Group: The picolinamide group can be attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring and the methoxyphenyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The picolinamide group can facilitate interactions with metal ions and other biomolecules, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with the target molecule, enabling comparisons of key physicochemical and biological properties:

Key Observations

Electronic and Steric Effects

- Isoxazole vs.

Functional Group Impact

- Picolinamide vs. Pyridin-3-ylmethyl : The picolinamide group in the target enables hydrogen bonding via its amide and pyridine nitrogen, unlike the pyridin-3-ylmethyl group in 6d , which lacks an amide bond .

- Sulfonamide Derivatives (Ev6) : Compounds like 2-chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide exhibit high similarity (0.94) but replace picolinamide with sulfonamide, altering solubility and target specificity .

Structure-Activity Relationship (SAR) Insights

- Methoxy Positioning : The 4-methoxy group in the target likely improves solubility compared to 8f ’s 3-methoxy substituent, which may sterically hinder interactions.

- Ring Systems : Thiadiazole-containing compounds (8f , 11 ) show broader biological activity (e.g., antifilarial) but may suffer from higher metabolic lability compared to isoxazole derivatives .

- Linker Flexibility: The methylene bridge in the target compound allows conformational flexibility, whereas rigid linkers (e.g., phenoxy in 8f) restrict orientation .

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features an isoxazole ring, a methoxyphenyl group, and a picolinamide moiety. The synthesis typically involves:

- Formation of the Isoxazole Ring : Achieved through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.

- Electrophilic Aromatic Substitution : Introducing the 4-methoxyphenyl group.

- Amide Bond Formation : Connecting the picolinamide group using coupling reagents such as EDCI or DCC.

This multi-step synthesis is optimized for yield and purity in industrial applications.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.

- Receptor Modulation : It interacts with neurotransmitter receptors and ion channels, influencing neuronal signaling pathways.

- Binding Affinity : The methoxyphenyl group enhances binding affinity to biological targets, while the picolinamide facilitates interactions with metal ions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. In vitro studies demonstrated significant inhibition of bacterial growth, suggesting its application as an antibacterial agent.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results indicate that the compound could serve as a lead in developing new antimicrobial agents.

Antiviral Activity

In studies focused on viral infections, this compound demonstrated inhibitory effects against several viruses, including influenza and herpes simplex virus (HSV). The mechanism appears to involve disruption of viral replication processes.

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have yielded encouraging results. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxicity.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These findings suggest that this compound may act as a promising candidate for cancer therapy.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various derivatives of isoxazole compounds, including this compound. The results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives.

- Investigation of Anticancer Potential : In another study published in the Journal of Medicinal Chemistry, a series of isoxazole derivatives were tested for their anticancer properties. This compound was highlighted for its ability to induce cell cycle arrest and apoptosis in multiple cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.